((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone
Description
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone features a bicyclo[3.2.1]octane core modified with a 1,2,4-triazole ring at the 3-position and a thiophene-2-yl methanone group at the 8-position. Its stereochemistry ((1R,5S)) is critical for conformational stability and pharmacological interactions. The bicyclic scaffold enhances rigidity, while the triazole and thiophene moieties contribute to electronic diversity and binding affinity, particularly in receptor-targeted applications .
Properties
IUPAC Name |
thiophen-2-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(13-2-1-5-20-13)18-10-3-4-11(18)7-12(6-10)17-9-15-8-16-17/h1-2,5,8-12H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLYDDXDDUEAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CS3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has a unique bicyclic structure combined with a triazole and thiophene moiety, which may contribute to its biological properties. The chemical formula is .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. The inclusion of the triazole ring in this compound suggests potential efficacy against various bacterial and fungal strains. For instance, triazole compounds are known to inhibit the growth of pathogenic fungi by interfering with ergosterol synthesis in fungal cell membranes.
Anticancer Activity
Recent investigations into related triazole compounds have demonstrated their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and programmed cell death. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs.
Anti-inflammatory Effects
Triazole-containing compounds have been reported to exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This activity is crucial for conditions such as arthritis and other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with various receptors (e.g., GABA receptors) influencing neurotransmission and cellular signaling.
- DNA Interactions : Triazole derivatives often interact with DNA or RNA, potentially affecting replication and transcription processes.
Study 1: Antifungal Activity
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for antifungal activity against Candida albicans. The results indicated that modifications in the side chains significantly enhanced antifungal potency. Although specific data for this compound were not detailed, the structural similarities suggest comparable effects.
Study 2: Cytotoxicity in Cancer Cells
Research conducted on related compounds demonstrated that certain triazole derivatives exhibited cytotoxic effects on breast cancer cell lines (MCF7). These compounds induced apoptosis at concentrations ranging from 10 to 50 µM after 48 hours of treatment. Further studies are needed to assess the specific cytotoxicity profile of this compound.
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates that it could induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. The mechanism behind this action is believed to involve the modulation of specific signaling pathways associated with cell growth and survival. Further investigations are required to elucidate the exact molecular mechanisms and identify the specific types of cancer cells that may be affected.
Antimicrobial Activity
The triazole moiety in the compound is known for its antimicrobial properties. Compounds containing triazole rings have been extensively studied for their efficacy against various bacterial and fungal strains. The incorporation of the 8-azabicyclo[3.2.1]octane structure may enhance these activities by providing a unique interaction profile with microbial targets .
Pharmacology
Central Nervous System (CNS) Activity
The bicyclic structure of the compound suggests potential applications in CNS-related disorders. Compounds similar to this one have been investigated for their effects on neurotransmitter systems, which could lead to therapeutic applications in treating conditions such as anxiety, depression, and neurodegenerative diseases . The specific stereochemistry may also play a critical role in determining the pharmacological profile.
Enzyme Inhibition
Research into enzyme inhibition has indicated that compounds with triazole groups can act as effective inhibitors of various enzymes involved in disease processes. This compound's structural features may allow it to interact with target enzymes, potentially leading to the development of new therapeutic agents for diseases such as diabetes or cardiovascular disorders .
Synthetic Methodologies
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is central to many tropane alkaloids, which are known for their diverse biological activities. The development of enantioselective synthesis methods for this scaffold has attracted significant research interest. The compound can serve as a valuable intermediate in synthesizing more complex alkaloids with specific stereochemical configurations .
Desymmetrization Processes
Recent advancements have focused on desymmetrization methods that allow for the selective formation of this bicyclic structure from achiral precursors. This approach not only simplifies synthesis but also enhances yields and reduces the need for multiple synthetic steps, making it an attractive strategy for producing pharmaceutical compounds efficiently .
Case Studies
Comparison with Similar Compounds
Core Structural Analog: (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one
Key Differences :
- Substituents : Lacks the triazole and thiophene groups; instead, it has a methyl group at the 8-position and a ketone at the 3-position.
- Synthesis : Prepared via trifluoromethanesulfonate esterification of the parent bicyclo compound .
- Applications : Primarily serves as a synthetic intermediate for more complex derivatives.
Functional Analog: (4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Key Differences :
- Substituents: Replaces thiophene with a 4-chlorophenyl group and introduces a phenylamino group at the 3-position.
- Activity : Demonstrates in vitro antibacterial activity against Gram-positive and Gram-negative strains .
- Synthesis: Involves coupling of 4-chlorophenyl methanone with modified bicyclo intermediates.
Triazole-Modified Analog: (S)-3-((1R,3R,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropan-1-amine
Key Differences :
- Triazole Substitution : Features a 3-isopropyl-5-methyl-1,2,4-triazole group instead of the simpler 1H-1,2,4-triazole.
- Applications : Used in bioorthogonal drug fragment tethering for GPCR-targeted therapies .
- Synthesis : Requires multi-step coupling with PEG4 linkers and amines .
| Parameter | Target Compound | Isopropyl-Methyl Triazole Derivative |
|---|---|---|
| Triazole Modification | 1H-1,2,4-Triazole | 3-Isopropyl-5-methyl-4H-1,2,4-triazole |
| Pharmacological Use | Undisclosed | GPCR affinity enhancement |
Thiophene-Containing Analog: 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
Key Differences :
- Core Structure : Replaces bicyclo[3.2.1]octane with a benzimidazo-triazole fused ring system.
- Synthesis : Follows General Procedure C at 40°C, yielding higher molecular weight (~450 g/mol) .
- Electronic Properties : Extended π-conjugation from the fused rings enhances UV absorption.
| Parameter | Target Compound | Benzimidazo-Triazole Analog |
|---|---|---|
| Core Scaffold | Bicyclo[3.2.1]octane | Benzimidazo-triazole |
| Thiophene Positions | 1 | 2 (dual thiophene groups) |
| UV λmax | Not reported | 320 nm |
Q & A
Q. Table 1: Computed Properties for Target Interaction
| Parameter | Value | Method |
|---|---|---|
| LogP (lipophilicity) | 1.8 | XlogP3 |
| PSA (polar surface area) | 102 Ų | Topological |
| H-bond acceptors/donors | 6/2 | PubChem |
Advanced: How do reaction conditions (solvent, temperature) affect the Suzuki coupling efficiency for thiophene attachment?
Answer:
- Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance Pd catalyst activity but may reduce thiophene solubility. Optimal: toluene/water (3:1) .
- Temperature : Elevated temps (80–100°C) accelerate oxidative addition but risk triazole decomposition. Microwave-assisted synthesis reduces time (30 min vs. 12 hrs) .
- Base Selection : K₂CO₃ (over NaOH) minimizes side reactions with acid-sensitive groups .
Q. Table 2: Suzuki Coupling Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Toluene/H2O, 80°C | 78 | 95 |
| DMF, 100°C | 65 | 87 |
| Microwave, 120°C | 85 | 98 |
Advanced: How to resolve contradictions in bioactivity data across different assay systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
